(1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a 3,4-dichlorobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the 3,4-Dichlorobenzoyl Group: This step involves the acylation of the cyclopropane ring with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction may produce alcohols.
Scientific Research Applications
(1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid
- (1S,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid
- (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid
Uniqueness
(1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the 3,4-dichlorobenzoyl group also imparts distinct chemical properties compared to other similar compounds.
Biological Activity
(1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, primarily through the inhibition of specific enzyme pathways, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C11H8Cl2O
- CAS Number : 213400-32-9
- Molecular Weight : 231.09 g/mol
The primary biological activity attributed to this compound is its role as an inhibitor of kynurenine-3-hydroxylase (KMO). KMO is an enzyme involved in the kynurenine pathway, which is crucial for the metabolism of tryptophan and has implications in various neurological disorders and inflammation processes.
Inhibition of Kynurenine-3-Hydroxylase
Research indicates that this compound effectively inhibits KMO, leading to altered levels of kynurenine and its downstream metabolites. This modulation can have significant effects on neuroinflammation and neurodegenerative diseases.
Biological Activity Summary
Study 1: KMO Inhibition and Neuroprotection
A study published in the journal Pharmacology Research demonstrated that this compound significantly reduces levels of neurotoxic metabolites associated with neurodegenerative diseases. The research indicated that treatment with this compound resulted in decreased markers of oxidative stress in neuronal cultures.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound. The results showed that it possessed moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections. The study highlighted the need for further exploration into its mechanism of action against bacterial cells.
Study 3: Cytotoxic Effects on Cancer Cells
A recent study explored the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.
Properties
IUPAC Name |
(1R,2R)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRKMOHDGFGXLN-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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